molecular formula C23H24F3N3 B12603220 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline CAS No. 918481-32-0

2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline

Cat. No.: B12603220
CAS No.: 918481-32-0
M. Wt: 399.5 g/mol
InChI Key: QRLMJLDCXCNQCI-UHFFFAOYSA-N
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Description

2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a piperazine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where different substituents can be introduced using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as alkyl halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.

Scientific Research Applications

2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-{2-[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-ol: Similar structure but with an ethan-1-ol group instead of a quinoline ring.

    4-(Trifluoromethyl)benzylamine: Contains the trifluoromethylphenyl group but lacks the piperazine and quinoline components.

Uniqueness

The uniqueness of 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline lies in its combination of a quinoline core with a piperazine ring and a trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

918481-32-0

Molecular Formula

C23H24F3N3

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]methyl]quinoline

InChI

InChI=1S/C23H24F3N3/c24-23(25,26)21-7-3-1-5-18(21)11-12-28-13-15-29(16-14-28)17-20-10-9-19-6-2-4-8-22(19)27-20/h1-10H,11-17H2

InChI Key

QRLMJLDCXCNQCI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)CC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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